molecular formula C25H23ClN4O3S B5760207 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B5760207
M. Wt: 495.0 g/mol
InChI Key: YCVISJBKADNATF-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative featuring a 4-chlorophenyl group at position 5, a 4-methylphenyl group at position 4 of the triazole ring, and a 3,5-dimethoxyphenyl substituent on the acetamide nitrogen. Its structural complexity suggests applications in medicinal chemistry, particularly as a candidate for antimicrobial or antiviral agents, given the established bioactivity of triazole derivatives .

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O3S/c1-16-4-10-20(11-5-16)30-24(17-6-8-18(26)9-7-17)28-29-25(30)34-15-23(31)27-19-12-21(32-2)14-22(13-19)33-3/h4-14H,15H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVISJBKADNATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC(=C3)OC)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with 4-methylbenzaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using sulfur and a base to form the triazole ring. The final step involves the reaction of the triazole derivative with 3,5-dimethoxyaniline and acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Structural Variations

The compound’s closest analogues differ in substituents on the aromatic rings. For example:

  • N-(3,5-Dimethylphenyl) variant (CAS 476485-82-2): Replaces the 3,5-dimethoxy groups with methyl groups, reducing electron-donating effects and altering lipophilicity .
  • N-(4-Dimethylaminophenyl) variant (CAS 477331-57-0): Introduces a basic dimethylamino group, enhancing solubility in acidic environments .

Table 1: Substituent Impact on Physicochemical Properties

Compound Substituent (R) logP* Melting Point (°C) Bioactivity Notes
Target Compound 3,5-Dimethoxyphenyl ~3.8 Not reported Pending pharmacological data
N-(3,5-Dimethylphenyl) variant 3,5-Dimethylphenyl ~4.2 Not reported Higher lipophilicity
N-(4-Dimethylaminophenyl) 4-Dimethylaminophenyl ~2.9 Not reported Improved aqueous solubility
N-(4-Nitrophenyl) derivative 4-Nitrophenyl ~3.5 273.0–274.0 Enhanced electron-withdrawing effects

*logP values estimated using fragment-based methods.

Spectral and Crystallographic Comparisons

  • NMR Analysis : highlights that substituent changes in regions A (positions 39–44) and B (positions 29–36) of similar triazole derivatives lead to distinct chemical shifts, suggesting altered electronic environments. For the target compound, the 3,5-dimethoxy groups likely deshield nearby protons, affecting NMR profiles compared to methyl or nitro substituents .
  • Crystallography : Compounds like N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide () were resolved using SHELXL, a program widely used for small-molecule refinement. The target compound’s structure would similarly benefit from SHELXL’s robust refinement algorithms .

Bioactivity Trends

Triazole derivatives with sulfanyl-acetamide linkages exhibit antiviral and antimicrobial properties. For instance:

  • Triazole Schiff base derivatives () showed inhibition of cucumber mosaic virus at 500 mg·L⁻¹, suggesting the triazole core is critical for antiviral activity.
  • N-(4-Acetylphenyl) variant (Compound 17, ) demonstrated moderate bioactivity in preliminary screens, likely due to the acetyl group’s electron-withdrawing effects enhancing target binding .

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